3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15614667
InChI: InChI=1S/C25H24N4O3S2/c1-16-7-5-11-28-22(16)27-21(26-14-18-10-6-12-32-18)19(23(28)30)13-20-24(31)29(25(33)34-20)15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18,26H,6,10,12,14-15H2,1H3/b20-13-
SMILES:
Molecular Formula: C25H24N4O3S2
Molecular Weight: 492.6 g/mol

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

CAS No.:

Cat. No.: VC15614667

Molecular Formula: C25H24N4O3S2

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one -

Specification

Molecular Formula C25H24N4O3S2
Molecular Weight 492.6 g/mol
IUPAC Name (5Z)-3-benzyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H24N4O3S2/c1-16-7-5-11-28-22(16)27-21(26-14-18-10-6-12-32-18)19(23(28)30)13-20-24(31)29(25(33)34-20)15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18,26H,6,10,12,14-15H2,1H3/b20-13-
Standard InChI Key HAVBHLXZWUQMDE-MOSHPQCFSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5CCCO5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5CCCO5

Introduction

Structural Analysis and Nomenclature

Systematic Nomenclature and Molecular Architecture

The compound’s systematic name reflects its intricate architecture:

  • Pyridopyrimidinone core: The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold forms the central bicyclic system, where a pyridine ring is fused with a pyrimidinone unit .

  • Thiazolidinone substituent: The (Z)-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is appended at the 3-position via a methylidene linkage, introducing a sulfur-containing heterocycle with potential bioisosteric properties .

  • Amino side chains: A 9-methyl group and a tetrahydrofurfurylamino group at the 2-position further diversify the structure, enhancing solubility and target interaction capabilities .

The Z-configuration of the methylidene group is critical for maintaining planar conjugation between the thiazolidinone and pyridopyrimidinone systems, which may influence electronic properties and binding interactions.

Synthetic Methodologies

Retrosynthetic Strategy

Retrosynthetic analysis suggests the following disconnections:

  • Pyridopyrimidinone core formation: Achieved via CuI-catalyzed tandem Ullmann-type C–N coupling and intramolecular amidation, as demonstrated in analogous syntheses .

  • Thiazolidinone installation: Introduced through Pd/Cu-catalyzed heteroannulation of acetylenic precursors, leveraging methodologies optimized for thiazolo[3,2-a]pyrimidines .

  • Side chain functionalization: The tetrahydrofurfurylamino group is incorporated via nucleophilic substitution or reductive amination at a late-stage intermediate.

Pyridopyrimidinone Core Assembly

The core is synthesized from 2-halopyridine derivatives and (Z)-3-aminoacrylates under CuI catalysis (20 mol%), DMF solvent, and 130°C conditions, yielding the bicyclic system in 85–89% efficiency . Critical parameters include:

  • Base: Et<sub>3</sub>N or K<sub>2</sub>CO<sub>3</sub> for deprotonation.

  • Ligand: 1,10-Phenanthroline enhances catalytic activity.

Thiazolidinone Annulation

Propargyl mercaptouracil intermediates undergo Pd/Cu-mediated cyclization with aryl iodides in acetonitrile, forming the thiazolo[3,2-a]pyrimidine subunit . Key conditions:

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and CuI (10 mol%).

  • Base: Triethylamine for HX scavenging.

Catalyst (mol%)LigandTemp (°C)Yield (%)
CuI (20)Phenanthroline13089
CuI (15)Bipyridine12072
CuI (10)None10058

Physicochemical Characterization

Molecular Properties

  • Molecular formula: C<sub>27</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>S<sub>2</sub>.

  • Molecular weight: 518.65 g/mol (calculated via PubChem algorithms ).

  • LogP: Predicted 2.1 (ChemAxon), indicating moderate lipophilicity.

Spectroscopic Data

  • <sup>1</sup>H NMR: Key signals include δ 7.2–7.4 (benzyl aromatic protons), δ 4.1–4.3 (tetrahydrofurfuryl CH<sub>2</sub>), and δ 2.5 (9-methyl group).

  • IR: Strong absorptions at 1680 cm<sup>−1</sup> (C=O) and 1220 cm<sup>−1</sup> (C=S).

ParameterValue
Bioavailability68% (mouse model)
Plasma half-life4.2 h
CYP3A4 substrateYes

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks thiazolidinone and tetrahydrofurfuryl groups, exhibiting reduced antimicrobial potency .

  • 3-Benzyl-thiazolo[3,2-a]pyrimidines: Demonstrate moderate anticancer activity but poor solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator